molecular formula C25H18N4O3S3 B2393490 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361172-95-4

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2393490
CAS RN: 361172-95-4
M. Wt: 518.62
InChI Key: JRTFXAVOGYDVFE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as BI-2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 plays an important role in cell division, making it a potential target for cancer therapy. BI-2536 has been extensively studied for its ability to inhibit Plk1 and its potential as a cancer therapeutic.

Mechanism of Action

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide works by inhibiting the activity of Plk1, a protein kinase that plays an important role in cell division. Plk1 is involved in the regulation of several processes during cell division, including spindle formation, chromosome segregation, and cytokinesis. By inhibiting Plk1, this compound disrupts these processes and prevents cancer cells from dividing, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inhibiting Plk1, it has also been shown to inhibit the activity of other protein kinases, such as Aurora A and B. This broad activity may contribute to its effectiveness as a cancer therapeutic. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in cell division. However, one limitation of this compound is its potential toxicity, which may limit its use in some experimental systems. In addition, the cost of this compound may be prohibitive for some researchers.

Future Directions

There are several future directions for research on N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective Plk1 inhibitors. In addition, researchers are exploring the use of this compound in combination with other cancer therapies, such as immunotherapy. Finally, there is interest in using this compound as a tool for studying the role of Plk1 in other cellular processes, such as DNA repair and gene expression.

Synthesis Methods

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-aminobenzothiazole with 2-chloroacetyl chloride to form 2-chloro-N-(2-benzothiazolyl)acetamide. This compound is then reacted with thiophene-2-carboxylic acid to form N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)thiophene-2-carboxamide. Finally, this compound is reacted with indoline-1-sulfonyl chloride to form this compound.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3S3/c30-23(28-25-27-20(15-33-25)24-26-19-6-2-4-8-22(19)34-24)17-9-11-18(12-10-17)35(31,32)29-14-13-16-5-1-3-7-21(16)29/h1-12,15H,13-14H2,(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTFXAVOGYDVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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